molecular formula C16H12O B13143718 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one CAS No. 849794-47-4

3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one

Cat. No.: B13143718
CAS No.: 849794-47-4
M. Wt: 220.26 g/mol
InChI Key: OLNFQQSBDGGHAX-UHFFFAOYSA-N
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Description

2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one is a polycyclic aromatic ketone with a unique structure that combines a cyclopentane ring fused to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorene derivatives and cyclopentadiene in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2). The reaction proceeds through a Diels-Alder cycloaddition followed by oxidative aromatization to yield the desired product .

Industrial Production Methods

Industrial production of 2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization and chromatography techniques to ensure high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .

Scientific Research Applications

2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: A simpler ketone derivative of fluorene.

    Cyclopenta[b]fluorene: Another polycyclic aromatic compound with a different ring fusion pattern.

    Fluorene: The parent hydrocarbon without the ketone group.

Uniqueness

2,3-Dihydrocyclopenta[a]fluoren-1(10H)-one is unique due to its specific ring fusion and functional group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .

Properties

CAS No.

849794-47-4

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

3,10-dihydro-2H-cyclopenta[a]fluoren-1-one

InChI

InChI=1S/C16H12O/c17-15-8-6-10-5-7-13-12-4-2-1-3-11(12)9-14(13)16(10)15/h1-5,7H,6,8-9H2

InChI Key

OLNFQQSBDGGHAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC3=C2CC4=CC=CC=C43

Origin of Product

United States

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